molecular formula C11H14N2O2 B7844644 4-amino-N-cyclopropyl-3-methoxybenzamide

4-amino-N-cyclopropyl-3-methoxybenzamide

Cat. No.: B7844644
M. Wt: 206.24 g/mol
InChI Key: QLIWFNYXYRKULH-UHFFFAOYSA-N
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Description

4-amino-N-cyclopropyl-3-methoxybenzamide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzamide, featuring an amino group at the fourth position, a cyclopropyl group attached to the nitrogen, and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopropyl-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzoic acid.

    Amidation: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide using cyclopropylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Nitration and Reduction: The resulting N-cyclopropyl-3-methoxybenzamide is then nitrated to introduce a nitro group at the fourth position, followed by reduction to convert the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for nitration and reduction steps to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopropyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy group.

Scientific Research Applications

4-amino-N-cyclopropyl-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as improved thermal stability or mechanical strength.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropyl-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a methoxy group.

    3-amino-N-cyclopropyl-4-methoxybenzamide: Similar structure but with the amino and methoxy groups swapped.

    4-amino-N-cyclopropyl-3-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-amino-N-cyclopropyl-3-methoxybenzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropyl group can enhance its stability and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-N-cyclopropyl-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIWFNYXYRKULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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